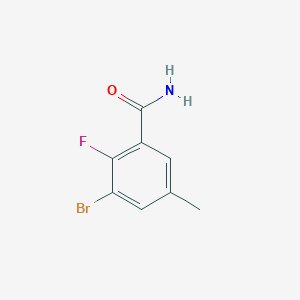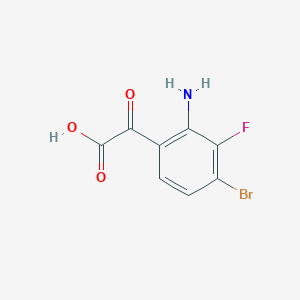
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is a chemical compound with significant importance in pharmaceutical and organic chemistry. It is known for its role as an intermediate in the synthesis of various medicinal compounds, particularly in the development of β-lactamase inhibitors used in combination with antibiotics for treating bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-7-fluoroindoline-2,3-dione.
Reaction with Sodium Hydroxide and Hydrogen Peroxide: The starting material is treated with 2 N sodium hydroxide and hydrogen peroxide (30%) at 0°C. The mixture is stirred at room temperature for 16 hours.
Quenching and Acidification: The reaction mixture is quenched with sodium sulfite and acidified with concentrated hydrochloric acid to adjust the pH to 2.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and oxo groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Applications De Recherche Scientifique
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of β-lactamase inhibitors, which are combined with antibiotics to treat bacterial infections.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules, including antitumor agents and modulators of specific biological pathways.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid involves its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors target β-lactamase enzymes produced by bacteria, which degrade β-lactam antibiotics. By inhibiting these enzymes, the compound enhances the efficacy of antibiotics, allowing them to effectively combat bacterial infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-bromo-3-fluorobenzoic acid: This compound is structurally similar and also used as an intermediate in pharmaceutical synthesis.
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid: Another similar compound with applications in organic synthesis.
Uniqueness
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of β-lactamase inhibitors highlights its importance in medicinal chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
2-(2-amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUWUUBQZRFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(=O)O)N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
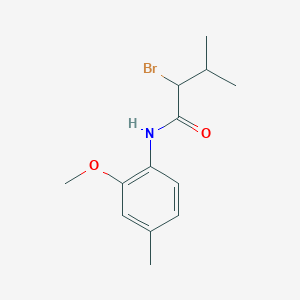
![3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)
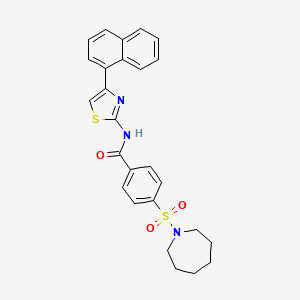
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2672427.png)
![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B2672431.png)
![8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2672433.png)
![methyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2672435.png)

![(E)-2-cyano-3-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2672437.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2672438.png)
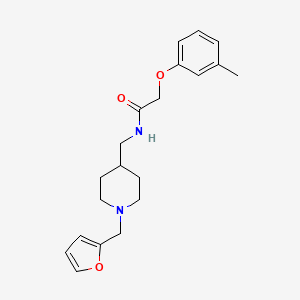
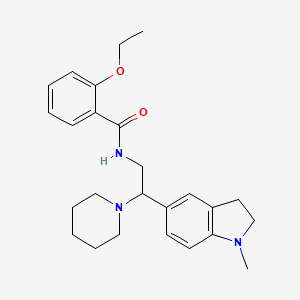
![N-(2-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2672445.png)
